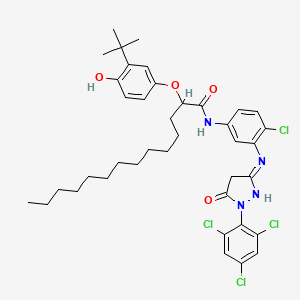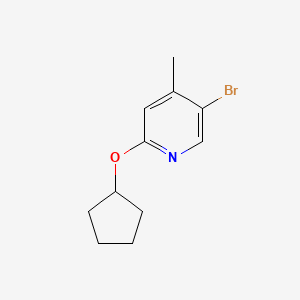
5-Bromo-2-(cyclopentyloxy)-4-methylpyridine
Übersicht
Beschreibung
5-Bromo-2-(cyclopentyloxy)-4-methylpyridine is an organic compound with the chemical formula C9H11BrN. It is a derivative of pyridine, a heterocyclic aromatic organic compound with a nitrogen atom in the ring. It is a colorless liquid at room temperature and has a strong odor. It is used in the synthesis of various organic compounds and is also used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Molecular Physics
- Application : This compound has been studied in the context of electron-induced decomposition .
- Method of Application : The study involved the use of quadrupole mass spectrometry and quantum chemical calculations .
- Results : The study found that this compound predominantly captures low-energy electrons with kinetic energies near 0 eV .
-
Scientific Field: Organic Chemistry
- Application : This compound is used as a catalyst in various organic reactions .
- Method of Application : The compound is typically added to the reaction mixture and the reaction is carried out under controlled conditions .
- Results : The use of this compound as a catalyst can improve the efficiency and selectivity of the reaction .
-
Scientific Field: Synthetic Chemistry
- Application : This compound is used in palladium-catalysed cross-coupling reactions .
- Method of Application : The compound is reacted with a wide range of arylboronic acids and alkynylzincs .
- Results : The use of this compound in these reactions leads to the efficient syntheses of many substituted pyrimidine compounds .
-
Scientific Field: Biochemical Research
- Application : This compound is used in the study of DNA damage and repair mechanisms .
- Method of Application : The compound is incorporated into DNA, and its effects on DNA damage and repair are studied .
- Results : The study found that this compound can cause DNA damage, but the extent of damage is less than that caused by similar compounds .
-
Scientific Field: Organic Synthesis
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The compound is reacted with other organic compounds under controlled conditions to produce the desired product .
- Results : The use of this compound in organic synthesis can lead to the production of a wide range of organic compounds .
Eigenschaften
IUPAC Name |
5-bromo-2-cyclopentyloxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-6-11(13-7-10(8)12)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBBJFYBZWWYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclopentyloxy)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)
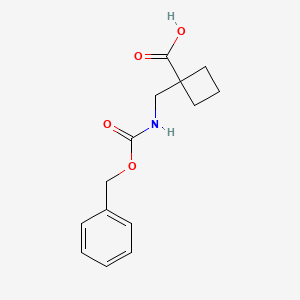
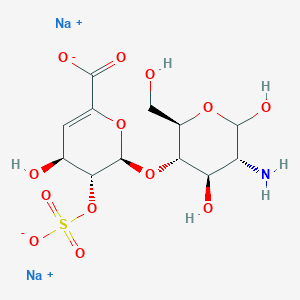
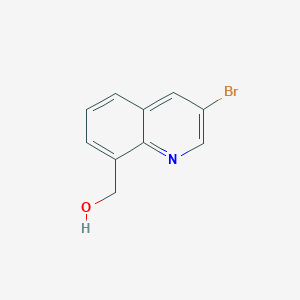
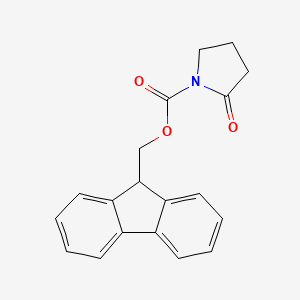


![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)

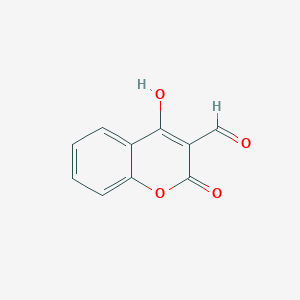
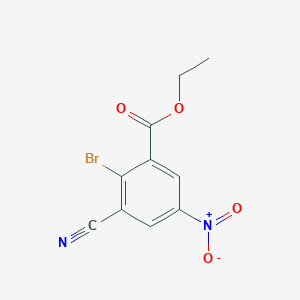
![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)
